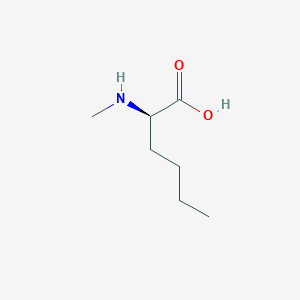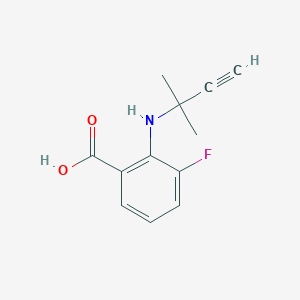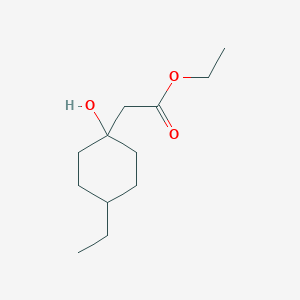
2-(6-Amino-1h-indazol-1-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Amino-1H-indazol-1-yl)butanenitrile is a chemical compound with the molecular formula C11H12N4 It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions to form the indazole core . The nitrile group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and minimize byproducts. This could include the use of transition metal catalysts and solvent-free conditions to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(6-Amino-1H-indazol-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroindazole derivatives, while reduction of the nitrile group can produce butylamine derivatives.
Scientific Research Applications
Medicinal Chemistry: Indazole derivatives are known for their pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: It can serve as a building block for the synthesis of biologically active molecules and probes for studying cellular processes.
Mechanism of Action
The mechanism of action of 2-(6-Amino-1H-indazol-1-yl)butanenitrile is not well-characterized. indazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve binding to the active site of an enzyme or altering the conformation of a receptor to influence signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A simpler indazole derivative with similar pharmacological properties.
2H-Indazole: Another tautomeric form of indazole with distinct chemical reactivity.
Imidazole: A five-membered heterocyclic compound with broad biological activities.
Uniqueness
2-(6-Amino-1H-indazol-1-yl)butanenitrile is unique due to the presence of both an amino group and a nitrile group, which can participate in a wide range of chemical reactions
Properties
Molecular Formula |
C11H12N4 |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-(6-aminoindazol-1-yl)butanenitrile |
InChI |
InChI=1S/C11H12N4/c1-2-10(6-12)15-11-5-9(13)4-3-8(11)7-14-15/h3-5,7,10H,2,13H2,1H3 |
InChI Key |
NSFPMYXMDUGCTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)N1C2=C(C=CC(=C2)N)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


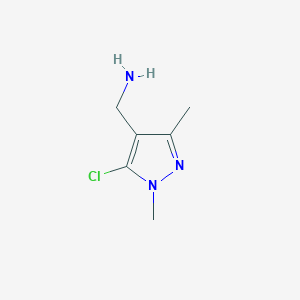
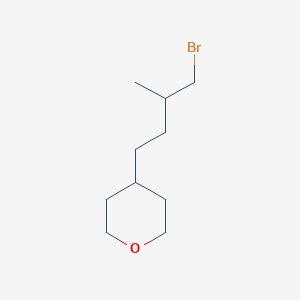
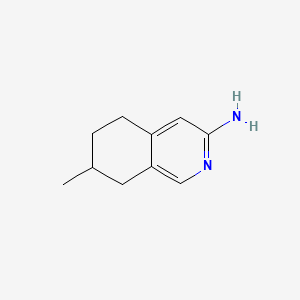

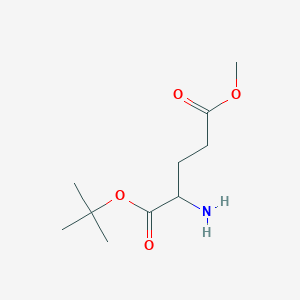
![Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13637170.png)
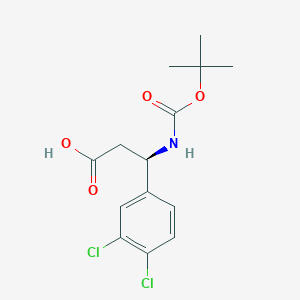
![8-(Cyclopropylmethyl)-3-methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13637178.png)
